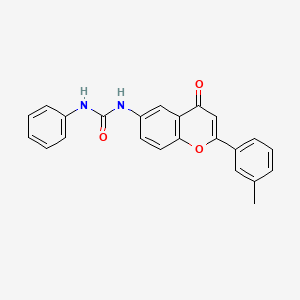
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a chromen-4-one core, a phenylurea moiety, and a m-tolyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Phenylurea Moiety: This step involves the reaction of the chromen-4-one derivative with phenyl isocyanate under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core or the phenylurea moiety, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or nuclear receptors.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
These interactions lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and oxidative stress response, contributing to its biological effects.
Comparison with Similar Compounds
1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea can be compared with other chromen-4-one derivatives and phenylurea compounds. Similar compounds include:
Chromen-4-one Derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities, such as flavonoids and coumarins.
Phenylurea Compounds: These compounds contain the phenylurea moiety and are known for their herbicidal and pharmacological properties, such as diuron and fenuron.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
1-[2-(3-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-6-5-7-16(12-15)22-14-20(26)19-13-18(10-11-21(19)28-22)25-23(27)24-17-8-3-2-4-9-17/h2-14H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWLAYMVWDBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
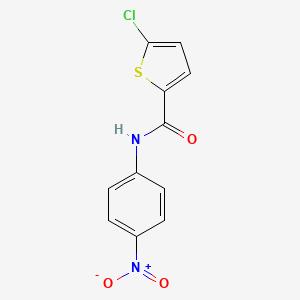
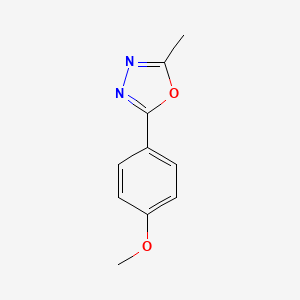


![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)
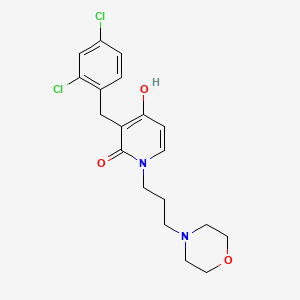
![2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2536487.png)
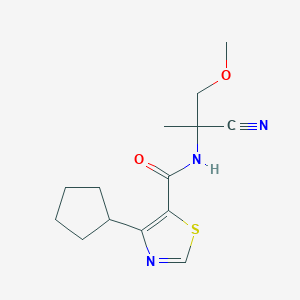
![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)
![4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2536490.png)
![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)
